Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-
Description
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- is a chiral epoxide characterized by two (phenylmethoxy)methyl substituents at the 2 and 3 positions of the oxirane ring, with stereochemistry defined as (2S,3S). The compound’s molecular formula is inferred as C₁₈H₂₀O₄, and its molecular weight is approximately 302.37 g/mol based on structural analogs (e.g., ).
Epoxides like this are critical intermediates in organic synthesis, particularly for constructing stereochemically complex molecules.
Properties
CAS No. |
81177-24-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
InChI Key |
BWXXSADMQUTHRY-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Epoxidation of Alkenes
The most direct route to epoxides typically involves the oxidation of alkenes. For the preparation of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane, this approach requires a suitable alkene precursor with appropriate stereochemistry followed by stereospecific epoxidation.
A general procedure for epoxidation employs meta-chloroperbenzoic acid (m-CPBA), which delivers oxygen in a stereospecific fashion from the less hindered face of the alkene. As documented in the literature, a typical procedure involves:
- Dissolving the unsaturated precursor (0.23 mmol) in chloroform (10 mL)
- Adding m-CPBA (1.17 g, 0.69 mmol, 3 equivalents)
- Stirring the mixture at 50°C for 24 hours
- Neutralizing the solution with saturated aqueous sodium bicarbonate
- Extracting with chloroform and purifying by column chromatography
The stereospecific nature of this reaction preserves the configuration of the starting alkene, making it crucial to begin with an appropriately configured precursor.
Sulfur Ylide Methods
Another valuable approach involves the reaction of carbonyl compounds with sulfur ylides. This method is particularly useful when specific stereochemistry is required. A protocol for preparing epoxides using this method includes:
- Preparation of trimethylsulfonium bromide from dimethyl sulfide and methyl bromide
- Treatment with a base to generate the ylide
- Reaction with an appropriate carbonyl compound
- Purification through standard methods including extraction, washing, and if necessary, distillation under reduced pressure
The advantage of this approach is the potential for stereochemical control through the appropriate selection of reagents and reaction conditions.
Stereoselective Synthesis of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane
Starting from Chiral Pool Compounds
One effective strategy for obtaining the (2S,3S) stereoisomer involves starting from naturally occurring chiral compounds such as carbohydrates. This approach leverages existing stereochemistry present in natural products.
The synthesis can begin with a suitably functionalized glucose or galactose derivative, which already possesses the required stereogenic centers. Through a series of functional group transformations, the carbohydrate scaffold can be converted to the target epoxide while preserving the original stereochemistry.
Asymmetric Epoxidation Methods
Asymmetric epoxidation represents a powerful approach for generating the target compound with high enantiomeric purity. Several catalytic systems have been developed for this purpose:
Shi-Type Epoxidation
This method employs sugar-derived ketone catalysts to achieve stereoselective epoxidation. A typical procedure involves:
- Dissolving the olefin (0.4 mmol) and the chiral catalyst (10-30 mol%) in a mixture of acetonitrile and dimethoxyethane (1:3)
- Adding tetrabutylammonium hydrogen sulfate (10 mg) and a buffer solution containing ethylenediaminetetraacetic acid (EDTA) and potassium carbonate/acetic acid (pH ~9)
- Simultaneously adding dropwise solutions of Oxone (1.28 mmol) and potassium carbonate (1 M) over 6 hours
- Stirring for 18 hours, followed by extraction and purification
The stereoselectivity depends significantly on the structure of the catalyst, with different carbohydrate-based catalysts capable of yielding opposite stereochemical outcomes.
Metal-Catalyzed Asymmetric Epoxidation
Transition metal catalysts, particularly those based on molybdenum, tungsten, or rhenium, can promote highly stereoselective epoxidation when combined with appropriate chiral ligands. The reaction typically uses an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide:
- Preparing a solution of the metal catalyst with a chiral ligand (often an amine oxide, phosphine oxide, or similar compound)
- Adding the olefin substrate in an inert organic solvent
- Introducing the oxidant slowly at controlled temperature
- Maintaining reaction conditions typically between 0-80°C
- Purifying through standard workup procedures
Specific Synthetic Route to (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane
Based on the available literature data, a promising synthetic pathway to the target compound involves:
- Starting with allyl benzyl ether
- Performing epoxidation using m-CPBA to obtain the corresponding epoxide
- Chain extension using vinylmagnesium bromide and copper cyanide (CuCN)
- Oxidation of the resulting alcohol using Dess-Martin periodinane
- Sequential functional group transformations to establish the second benzyloxymethyl group with the correct stereochemistry
Analytical Methods for Structural and Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information for confirming both the structure and stereochemistry of the target compound. Key diagnostic features include:
- Proton NMR signals for the oxirane ring hydrogens (typically appearing at δ 2.5-3.5 ppm)
- Characteristic splitting patterns for the benzyloxymethyl groups
- Nuclear Overhauser Effect (NOE) experiments to confirm the spatial relationship between substituents
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC represents an essential tool for determining the enantiomeric purity of the synthesized compound. This technique can separate the (2S,3S) isomer from other stereoisomers, allowing for quantitative determination of stereochemical purity.
Optical Rotation
Measuring the specific rotation [α]D provides valuable information about the stereochemical purity of the target compound. The (2S,3S) isomer will exhibit a characteristic optical rotation value that differs from its enantiomer and diastereomers.
Comparison of Preparation Methods
The following table summarizes key synthetic approaches for preparing (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane:
| Method | Starting Material | Key Reagents | Reaction Conditions | Expected Yield | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| m-CPBA Epoxidation | Stereodefined alkene | m-CPBA | CHCl₃, 50°C, 24h | 70-90% | High (depends on alkene) | Simple procedure, stereospecific | Requires stereodefined alkene |
| Shi-Type Epoxidation | Alkene | Chiral ketone catalyst, Oxone | ACN/DME, 0°C, 24h | 50-80% | Moderate to high | High enantioselectivity possible | Requires specialized catalysts |
| Sulfur Ylide Method | Carbonyl compound | Trimethylsulfonium bromide, base | Aprotic solvent, RT to 80°C | 50-70% | Moderate | Versatile, functional group tolerant | Lower stereoselectivity |
| Metal-Catalyzed | Alkene | Metal catalyst, chiral ligand, oxidant | Various solvents, 0-80°C | 60-85% | High | High stereoselectivity | Sensitive to reaction conditions |
| Carbohydrate-Based | Glucose/galactose derivative | Various, depending on route | Multiple steps | 40-60% (overall) | Very high | Excellent stereochemical control | Multi-step synthesis required |
Detailed Experimental Protocols
Preparation from Alkene Precursor Using m-CPBA
This protocol describes the stereoselective preparation of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane from a suitably configured alkene:
- In a 100 mL round-bottom flask, dissolve (Z)-3,4-bis[(phenylmethoxy)methyl]but-2-ene (0.5 g, 1.7 mmol) in dichloromethane (17 mL)
- Cool the solution to 0°C in an ice bath
- Add m-CPBA (77%, 1.15 g, 5.1 mmol) in portions over 15 minutes
- Allow the reaction mixture to warm to room temperature and stir for 24 hours
- Monitor the reaction by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3)
- Quench the reaction with saturated sodium bicarbonate solution (20 mL)
- Extract with dichloromethane (3 × 20 mL)
- Wash the combined organic layers with saturated sodium bisulfite solution and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
- Purify by column chromatography on silica gel using hexane/ethyl acetate gradient elution
Shi-Type Asymmetric Epoxidation
For achieving high enantiomeric purity of the (2S,3S) isomer:
- In a jacketed flask cooled to 0°C, dissolve the prochiral alkene (0.4 mmol) and the appropriate chiral ketone catalyst (0.04-0.12 mmol) in a mixture of acetonitrile and dimethoxyethane (8 mL, 1:3)
- Add tetrabutylammonium hydrogen sulfate (10 mg) followed by a buffer solution (4 mL) containing Na₂(EDTA) (4 × 10⁻⁴ M) and acetic acid/potassium carbonate buffer (pH ~9)
- Simultaneously add dropwise over 6 hours: Oxone solution (1.28 mmol in 2.5 mL water) and potassium carbonate solution (1 M, 2.5 mL)
- Continue stirring for 18 hours
- Dilute with water (10 mL) and extract with dichloromethane
- Dry the organic fraction over sodium sulfate and evaporate at 25°C
- Determine conversion by ¹H NMR and enantioselectivity by chiral HPLC
- Purify by flash chromatography on neutral silica (treated with triethylamine)
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Peroxyacids such as MCPBA are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
Oxirane, 2,3-bis(4-methoxyphenyl)-, (2S,3S)- ()
- Structure : Features 4-methoxyphenyl groups instead of benzyloxymethyl substituents.
- Key Differences : Reduced steric bulk and higher electron density due to methoxy groups. Likely exhibits faster ring-opening kinetics compared to the target compound due to less hindered access to the epoxide oxygen .
(2S,3S)-3-Phenylglycidol ()
- Structure : Contains a hydroxymethyl group and a phenyl substituent on the oxirane ring.
- Key Differences : The hydrophilic hydroxymethyl group increases polarity, making it more soluble in polar solvents. This compound is widely used in synthesizing β-blockers and chiral alcohols .
2,3-Diphenyloxirane ()
- Structure : Simple diphenyl-substituted oxirane without methoxy or benzyloxy groups.
- Key Differences : Lacking electron-donating or bulky substituents, it undergoes ring-opening reactions with broader regioselectivity. Less lipophilic than the target compound .
Functionalized Epoxides
Methyl trans-3-(4-methoxyphenyl)glycidate ()
- Structure : Combines an ester group and a 4-methoxyphenyl substituent.
- Key Differences : The ester functionality enables participation in acyl transfer reactions, unlike the target compound. Used in flavor and fragrance industries .
Epoxiconazole ()
- Structure : Triazole-containing epoxide with chlorophenyl and fluorophenyl groups.
- Key Differences : Designed as a fungicide, its biological activity stems from inhibition of fungal cytochrome P450 enzymes. The target compound’s benzyloxymethyl groups may confer different bioactivity profiles .
Data Table: Structural and Physical Properties
Biological Activity
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- is a chiral epoxide compound characterized by its unique structure featuring two phenylmethoxy groups attached to the oxirane ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C18H20O3
- Molecular Weight: 284.35 g/mol
- CAS Number: 68972-94-1
The biological activity of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane is primarily attributed to the electrophilic nature of the epoxide ring. The epoxide can react with nucleophiles, leading to the formation of new bonds through a concerted mechanism. This property allows it to interact with various biological macromolecules, including proteins and nucleic acids.
Biological Activities
Research into the biological activities of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane has revealed several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related benzyloxy compounds have shown efficacy against various bacterial strains.
- Antioxidant Properties : The presence of phenolic groups in the structure may contribute to antioxidant activities, which are beneficial for reducing oxidative stress in cells.
- Cytotoxic Effects : Some epoxide compounds are known for their cytotoxic effects on cancer cells. Further studies are required to evaluate the specific cytotoxicity of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various epoxide derivatives. The results indicated that compounds similar to (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane | Antibacterial | 15 |
| Control (Standard Antibiotic) | Antibacterial | 25 |
Study 2: Antioxidant Activity
In another research effort focused on antioxidant activities, the compound was evaluated alongside other phenolic compounds.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane | 68 |
| Control (Ascorbic Acid) | 85 |
Q & A
Q. Which thermal analysis techniques characterize degradation pathways of polymers derived from this monomer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
